2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-furan-2-ylmethylidene]acetohydrazide
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Overview
Description
. This compound is a member of the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms. Triazine derivatives are widely studied due to their diverse applications in various fields, including agriculture, medicine, and materials science.
Preparation Methods
The synthesis of 1,3,5-Triazine-2,4-diamine, 6-chloro-N-(4-chlorophenyl)-N’-[4-(phenylsulfonyl)phenyl]- involves several steps. One common synthetic route includes the reaction of 4-chlorophenylamine with cyanuric chloride under controlled conditions to form an intermediate product. This intermediate is then reacted with 4-(phenylsulfonyl)aniline to yield the final compound . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.
Chemical Reactions Analysis
1,3,5-Triazine-2,4-diamine, 6-chloro-N-(4-chlorophenyl)-N’-[4-(phenylsulfonyl)phenyl]-: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like or to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as or to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols .
Scientific Research Applications
1,3,5-Triazine-2,4-diamine, 6-chloro-N-(4-chlorophenyl)-N’-[4-(phenylsulfonyl)phenyl]-: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-chloro-N-(4-chlorophenyl)-N’-[4-(phenylsulfonyl)phenyl]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar compounds to 1,3,5-Triazine-2,4-diamine, 6-chloro-N-(4-chlorophenyl)-N’-[4-(phenylsulfonyl)phenyl]- include other triazine derivatives such as atrazine and simazine . These compounds share the triazine core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C21H15Cl2N5O2S |
---|---|
Molecular Weight |
472.3 g/mol |
IUPAC Name |
2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-furan-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C21H15Cl2N5O2S/c22-15-5-3-14(4-6-15)20-26-27-21(28(20)17-9-7-16(23)8-10-17)31-13-19(29)25-24-12-18-2-1-11-30-18/h1-12H,13H2,(H,25,29)/b24-12- |
InChI Key |
CRXKSJSVOFNNRN-MSXFZWOLSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=N\NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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